

# Application Notes and Protocols: In Vivo Administration of AS1842856 in Mice

Author: BenchChem Technical Support Team. Date: December 2025



# For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo administration of **AS1842856**, a potent and selective inhibitor of the Forkhead box protein O1 (FOXO1), in mouse models. The provided data and methodologies are intended to guide researchers in designing and executing preclinical studies involving this compound.

### Overview of AS1842856

**AS1842856** is a cell-permeable small molecule that selectively inhibits the transcriptional activity of FOXO1 by binding to its dephosphorylated (active) form.[1][2] It has been utilized in various preclinical models to investigate the role of FOXO1 in metabolic diseases, inflammatory conditions, and cancer. Notably, research has revealed that **AS1842856** also exhibits off-target activity by directly inhibiting Glycogen Synthase Kinase 3 (GSK3). This dual inhibitory action should be considered when interpreting experimental outcomes.

## **Quantitative Data Summary**

The following tables summarize the reported in vivo dosages and administration routes of **AS1842856** in different mouse models.

Table 1: In Vivo Administration and Dosage of AS1842856 in Mice



| Mouse<br>Model                                | Strain           | Applicat<br>ion                                                 | Dosage             | Adminis<br>tration<br>Route   | Vehicle                        | Treatme<br>nt<br>Schedul<br>e                                          | Referen<br>ce |
|-----------------------------------------------|------------------|-----------------------------------------------------------------|--------------------|-------------------------------|--------------------------------|------------------------------------------------------------------------|---------------|
| Diabetic                                      | db/db<br>mice    | Regulatio<br>n of<br>gluconeo<br>genesis                        | 30 or 100<br>mg/kg | Oral<br>(p.o.)                | 5%<br>DMSO /<br>95%<br>PEG-400 | Twice<br>daily for<br>3 doses                                          |               |
| Diabetic                                      | db/db<br>mice    | Attenuati on of fasting plasma glucose                          | 100<br>mg/kg       | Oral<br>(p.o.)                | Not<br>specified               | Not<br>specified                                                       | [1][3]        |
| Allergic<br>Asthma                            | C57BL/6          | Reversal<br>of allergic<br>lung<br>inflamma<br>tion             | 20 mg/kg           | Intraperit<br>oneal<br>(i.p.) | DMSO                           | Single daily dose from day 27 to day 35                                | [4]           |
| Allergic<br>Asthma                            | C57BL/6          | Attenuati<br>on of<br>eosinophi<br>lic lung<br>inflamma<br>tion | 20 mg/kg           | Intraperit<br>oneal<br>(i.p.) | Not<br>specified               | Once a day for 3 consecuti ve days, 1 hour prior to allergen challenge | [5][6]        |
| B-cell Acute Lymphob lastic Leukemi a (B-ALL) | Not<br>specified | Antileuke<br>mic effect                                         | Not<br>specified   | Not<br>specified              | Not<br>specified               | Not<br>specified                                                       | [7]           |



## **Signaling Pathways**

The following diagrams illustrate the signaling pathways affected by AS1842856.



Click to download full resolution via product page

Caption: FOXO1 Signaling Pathway and Inhibition by AS1842856.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. | BioWorld [bioworld.com]
- 2. AS1842856 ≥98% (HPLC), solid, Foxo1 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. FoxO1 is a critical regulator of M2-like macrophages activation in allergic asthma PMC [pmc.ncbi.nlm.nih.gov]
- 5. FoxO1 regulates allergic asthmatic inflammation through regulating polarization of the macrophage inflammatory phenotype PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beyond FOXO1: AS1842856 inhibits GSK3 to enhance cytotoxic effects in B-ALL PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: In Vivo Administration of AS1842856 in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582257#in-vivo-administration-and-dosage-of-as1842856-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com